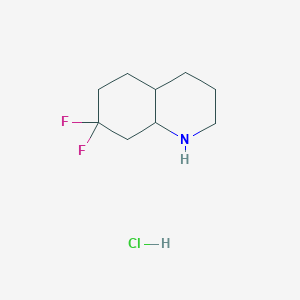

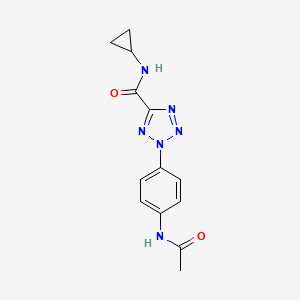

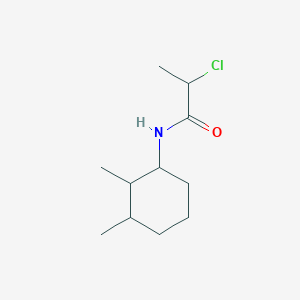

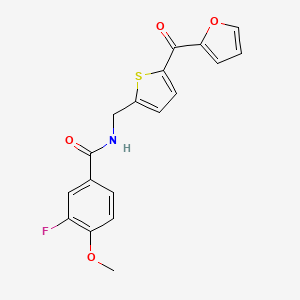

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1,2,3-Triazole derivatives, including compounds like "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone", have attracted significant interest due to their broad range of biological activities. The incorporation of the 1,2,3-triazole ring into pharmaceuticals and agrochemicals has been a focus of research due to its stability and versatile reactivity. Similarly, pyrrolidine, a five-membered nitrogen-containing heterocycle, is known for its role in enhancing pharmacokinetic and pharmacodynamic properties of drugs.

Biomedical Applications

1,2,3-Triazole and pyrrolidine derivatives are explored extensively for their pharmacological potentials. For instance, triazole compounds have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds act through various mechanisms, such as inhibition of enzyme activity, modulation of ion channels, or interference with cellular signaling pathways. Pyrrolidine derivatives are appreciated for their contribution to the stereochemistry of molecules, affecting the biological activity and selectivity towards biological targets (Ferreira et al., 2013; Li Petri et al., 2021).

Green Chemistry and Sustainable Synthesis

Advances in the synthesis of 1,2,3-triazoles using eco-friendly methods have been reported, highlighting the shift towards greener chemical processes. Innovations include the use of water as a solvent, microwave irradiation for energy efficiency, and the employment of recyclable catalysts. These methodologies not only contribute to the sustainable production of triazole derivatives but also enhance reaction efficiencies and yields (de Souza et al., 2019).

Chemical Synthesis and Drug Development

The chemical versatility of 1,2,3-triazole and pyrrolidine frameworks supports the development of novel compounds with potential drug applications. These heterocycles serve as key scaffolds in drug discovery, enabling the exploration of new pharmacophores for treating various diseases. Their ability to participate in multiple types of non-covalent interactions with biological targets underlines their importance in the design of new therapeutic agents (Kaushik et al., 2019).

将来の方向性

作用機序

Target of Action

Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .

Result of Action

1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The 1,2,3-triazole ring’s resistance to metabolic degradation suggests that the compound may be stable under various environmental conditions .

特性

IUPAC Name |

pyridin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(11-3-1-2-5-13-11)16-7-4-10(9-16)17-8-6-14-15-17/h1-3,5-6,8,10H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMVXHZLWHQXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

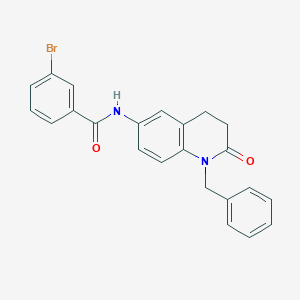

![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)